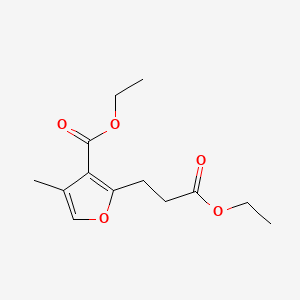

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring substituted with ethoxy and carboxylate groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Another approach involves the use of ethyl 3-ethoxy-3-oxopropanoate as a starting material, which undergoes a series of condensation reactions to form the desired furan derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its furan ring structure allows for multiple chemical transformations, including:

- Electrochemical Reactions : The compound can undergo electrochemically-mediated C-H functionalization, facilitating the construction of more complex molecular frameworks. This method has been documented in studies focusing on the synthesis of tetrasubstituted furans .

- Oxidation Reactions : The furan ring can be oxidized to yield different derivatives, which can be further functionalized to create valuable intermediates for pharmaceuticals and agrochemicals.

Applications in Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its bioactive properties:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Studies have suggested that this compound and its derivatives possess antimicrobial activity, which could be harnessed for developing new antibiotics or antifungal agents.

Materials Science Applications

In materials science, this compound is explored for its potential use in creating novel materials:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced composites for aerospace and automotive industries.

- Coatings and Adhesives : Its chemical structure allows it to function as a reactive diluent or additive in coatings and adhesives, improving adhesion properties and durability.

Data Table of Chemical Transformations

Case Studies

- Electrochemical Synthesis of Tetrasubstituted Furans :

-

Anticancer Research :

- In vitro studies revealed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for new cancer therapies.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The furan ring and ester groups play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: Similar structure with an additional ethylamino group.

Methyl 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]thiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring.

Uniqueness

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol. The compound features a furan ring with various substituents that contribute to its unique chemical properties, making it a candidate for biological activity studies .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst, often requiring refluxing to ensure complete reaction . Alternative synthetic routes may involve starting materials like ethyl 3-ethoxy-3-oxopropanoate, undergoing condensation reactions to yield the desired product .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to active sites and disrupting metabolic pathways. The furan ring and ester groups are critical for its binding affinity and specificity, potentially leading to various biological effects .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that furan derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . However, specific research on this compound's effects on cancer cells is still needed.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antimicrobial Activity : A study synthesized various furan derivatives and tested their antimicrobial properties against multiple bacterial strains. Results indicated that many derivatives exhibited significant antibacterial activity, suggesting that this compound may share similar properties .

- Anticancer Potential : Research into related furan compounds has shown promising results in inhibiting cancer cell proliferation. These studies highlight the importance of further investigating this compound for potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl) | Structure | Significant antibacterial and antifungal activity |

| Methyl 4-furanylmethylthioacetate | Structure | Induces apoptosis in cancer cells |

The comparative analysis indicates that while this compound is structurally unique, it may exhibit similar biological activities as other furan derivatives.

Propiedades

IUPAC Name |

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-4-16-11(14)7-6-10-12(9(3)8-18-10)13(15)17-5-2/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRAVXPCPVDTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C(=CO1)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.